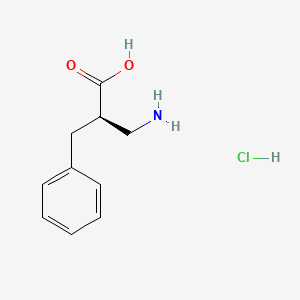

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

Beschreibung

BenchChem offers high-quality (R)-3-Amino-2-benzylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2-benzylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719288 | |

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-51-6 | |

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust and widely utilized pathway for the enantioselective synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The core of this strategy relies on the use of a chiral auxiliary to control the stereochemical outcome of the key bond-forming reactions, ensuring the desired (R)-enantiomer is obtained with high purity.

Introduction

(R)-3-Amino-2-benzylpropanoic acid and its derivatives are important intermediates in the synthesis of various bioactive molecules, including peptide-based drugs and compounds targeting neurological disorders.[1] The precise stereochemical control during its synthesis is crucial, as different enantiomers can exhibit vastly different pharmacological activities. This guide focuses on a well-established asymmetric synthesis approach that offers high diastereoselectivity and enantioselectivity.

Overall Synthesis Pathway

The synthesis pathway commences with the acylation of a chiral auxiliary, followed by a diastereoselective aza-Michael addition, and concludes with the cleavage of the auxiliary and formation of the hydrochloride salt. An Evans-type oxazolidinone is a commonly employed chiral auxiliary for this type of transformation due to its high directing ability and predictable stereochemical outcomes.

Figure 1: Overall synthetic pathway for (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-(3-Phenylpropanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This step involves the acylation of the chiral auxiliary with 3-phenylpropanoyl chloride.

Methodology:

-

A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

-

A solution of 3-phenylpropanoyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

| Reactant | Molar Eq. | Purity | Supplier Example |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 1.0 | >98% | Sigma-Aldrich |

| n-Butyllithium | 1.05 | 2.5 M in hexanes | Sigma-Aldrich |

| 3-Phenylpropanoyl chloride | 1.1 | >98% | Sigma-Aldrich |

| Tetrahydrofuran (anhydrous) | - | >99.8% | Sigma-Aldrich |

Table 1: Reagents for the acylation step.

| Parameter | Value |

| Typical Yield | 85-95% |

| Diastereomeric Ratio | >99:1 |

Table 2: Expected quantitative data for the acylation step.

Step 2: Diastereoselective Aza-Michael Addition

The key stereochemistry-defining step involves the conjugate addition of a protected amine to the N-acyl oxazolidinone.

Methodology:

-

To a solution of the N-acyl oxazolidinone (1.0 eq.) from Step 1 in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere, a Lewis acid such as titanium tetrachloride (TiCl4, 1.1 eq.) is added dropwise.

-

The mixture is stirred for 30 minutes at -78 °C.

-

N,N-Diisopropylethylamine (DIPEA, 1.2 eq.) is added, and the reaction is stirred for another 30 minutes.

-

A solution of a protected amine, such as O-benzylhydroxylamine (1.5 eq.), in CH2Cl2 is added dropwise.

-

The reaction is stirred at -78 °C for 4-6 hours or until TLC analysis indicates completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

| Reactant | Molar Eq. | Purity | Supplier Example |

| N-Acyl oxazolidinone | 1.0 | - | From Step 1 |

| Titanium tetrachloride | 1.1 | 1.0 M in CH2Cl2 | Sigma-Aldrich |

| N,N-Diisopropylethylamine | 1.2 | >99% | Sigma-Aldrich |

| O-Benzylhydroxylamine | 1.5 | >97% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | - | >99.8% | Sigma-Aldrich |

Table 3: Reagents for the aza-Michael addition.

| Parameter | Value |

| Typical Yield | 70-85% |

| Diastereomeric Ratio | >95:5 |

Table 4: Expected quantitative data for the aza-Michael addition.

Figure 2: Rationale for diastereoselection in the aza-Michael addition.

Step 3: Hydrolysis of the Chiral Auxiliary, Deprotection, and Hydrochloride Salt Formation

The final steps involve the removal of the chiral auxiliary and the protecting group, followed by the formation of the hydrochloride salt.

Methodology:

a) Hydrolysis of the Chiral Auxiliary:

-

The diastereomerically pure adduct (1.0 eq.) is dissolved in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).

-

The solution is cooled to 0 °C, and hydrogen peroxide (30% aqueous solution, 4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).

-

The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated to yield the protected β-amino acid. The chiral auxiliary can be recovered from the aqueous layer.

b) Deprotection:

-

The protected β-amino acid is dissolved in a suitable solvent such as methanol or ethanol.

-

Palladium on carbon (10 mol %) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give the free amino acid.

c) Hydrochloride Salt Formation:

-

The crude (R)-3-Amino-2-benzylpropanoic acid is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The resulting precipitate, (R)-3-Amino-2-benzylpropanoic acid hydrochloride, is collected by filtration, washed with the cold solvent, and dried under vacuum.

| Reactant/Reagent | Molar Eq./Concentration | Purity | Supplier Example |

| Diastereomerically pure adduct | 1.0 | - | From Step 2 |

| Lithium hydroxide | 2.0 | >98% | Sigma-Aldrich |

| Hydrogen peroxide | 4.0 | 30% in H2O | Sigma-Aldrich |

| Palladium on carbon | 10 mol % | 10 wt. % | Sigma-Aldrich |

| Hydrogen chloride | - | e.g., 2 M in diethyl ether | Sigma-Aldrich |

Table 5: Reagents for hydrolysis, deprotection, and salt formation.

| Parameter | Value |

| Yield (Hydrolysis & Deprotection) | 80-90% |

| Enantiomeric Excess (ee) | >98% |

| Final Product Purity | >98% |

Table 6: Expected quantitative data for the final steps.

Conclusion

The described synthesis pathway, utilizing an Evans chiral auxiliary, provides a reliable and highly stereocontrolled method for the preparation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride. The experimental protocols outlined, along with the expected quantitative data, serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development. Careful execution of each step is critical to achieving high yields and excellent stereochemical purity.

References

An In-depth Technical Guide to (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a benzyl side chain and a stereocenter at the β-position, make it a valuable component in the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-2-benzylpropanoic acid hydrochloride is essential for its effective use in research and development. Key data is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-amino-2-benzylpropanoic acid hydrochloride | [1] |

| CAS Number | 1276055-51-6 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Appearance | White to yellow solid; White powder | [4] |

| Purity | ≥95% - 97% (by HPLC for related compounds) | [5] |

| Melting Point | Data not available for the hydrochloride salt. The related (R,S)-Fmoc protected compound melts at 172-176 °C.[4] | |

| Solubility | Data in common solvents is not readily available in the searched literature. Its hydrochloride nature suggests likely solubility in water and polar protic solvents. | |

| Storage Temperature | 2-8 °C | [3] |

Spectral Data: While specific spectra for (R)-3-Amino-2-benzylpropanoic acid hydrochloride were not found in the search results, related compounds have been characterized by NMR (¹H, ¹³C), HPLC, and LC-MS.[2][6][7] For a typical β-amino acid structure of this nature, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons of the benzyl group, the diastereotopic protons of the methylene group adjacent to the phenyl ring, the methine proton at the chiral center, and the methylene group adjacent to the amino group. The ¹³C NMR would show corresponding signals for the carboxylic acid, aromatic carbons, and the aliphatic carbons of the backbone.

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry.[8][9][10][11] A common and plausible synthetic route to obtain (R)-3-Amino-2-benzylpropanoic acid hydrochloride involves the asymmetric synthesis of a protected precursor, followed by deprotection. A likely precursor is the N-Boc protected version, Boc-(R)-3-amino-2-benzylpropanoic acid.

General Synthetic Workflow

A plausible synthetic pathway can be visualized as a two-step process: the asymmetric synthesis of the N-protected amino acid followed by the removal of the protecting group to yield the final hydrochloride salt.

Caption: Plausible synthetic workflow for (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Experimental Protocol: Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then isolated as its hydrochloride salt. This is a standard procedure in peptide synthesis and organic chemistry.[12][13][14][15]

Materials:

-

Boc-(R)-3-amino-2-benzylpropanoic acid

-

4M HCl in 1,4-dioxane (or a suitable alternative like trifluoroacetic acid (TFA) followed by salt formation)

-

Anhydrous diethyl ether

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

-

The Boc-protected amino acid is dissolved in a minimal amount of a suitable solvent or suspended directly in the 4M HCl in 1,4-dioxane solution within a round-bottom flask.[12]

-

The reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] The reaction is typically complete within 1 to 4 hours.[12]

-

Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.[12]

-

The solid product is collected by filtration.

-

The collected solid is washed with cold, anhydrous diethyl ether to remove any non-polar impurities.[12]

-

The final product, (R)-3-Amino-2-benzylpropanoic acid hydrochloride, is dried under vacuum.

Biological Activity and Applications in Drug Development

(R)-3-Amino-2-benzylpropanoic acid hydrochloride and its derivatives are primarily utilized as building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Role in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[3] Its incorporation into peptide-based drugs can enhance their efficacy and stability.[3] The chiral nature of the molecule is crucial for studying enantiomeric properties that are vital for drug safety and efficacy.[3]

Potential as a Scaffold for Bioactive Molecules

Derivatives of similar β-amino acids have shown activity as agonists at the NMDA receptor glycine site, which is a key target in the central nervous system.[6] This suggests that (R)-3-Amino-2-benzylpropanoic acid could serve as a scaffold for the development of novel neuromodulatory agents. The benzyl group provides a site for further functionalization to explore structure-activity relationships.

Use in Peptide Synthesis

As a β-amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered secondary structures and improved resistance to enzymatic degradation compared to their α-amino acid counterparts.[4] This is a valuable strategy in the design of therapeutic peptides.

The logical relationship for its application in drug development can be outlined as follows:

Caption: Application of (R)-3-Amino-2-benzylpropanoic acid hydrochloride in drug development.

Conclusion

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a valuable and versatile chiral building block for researchers in the fields of medicinal chemistry, peptide science, and drug development. While some specific physicochemical data points like a precise melting point and solubility profile require further experimental determination, its general properties and synthetic accessibility make it a readily usable component for the creation of novel molecular entities with therapeutic potential, particularly in the area of neuroscience. The provided synthetic workflow and deprotection protocol offer a practical guide for its laboratory preparation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1276055-51-6|(R)-3-Amino-2-benzylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg, CAS No. 132605-98-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Potential Mechanism of Action of (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide for Researchers

Disclaimer: Direct pharmacological studies detailing the specific mechanism of action for (R)-3-Amino-2-benzylpropanoic acid hydrochloride are not extensively available in current scientific literature. This technical guide provides an in-depth analysis based on the pharmacophore of the molecule and the known mechanisms of structurally similar compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential biological activity.

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative recognized primarily as a versatile building block in pharmaceutical research and development.[1] Its utility is particularly noted in the synthesis of novel therapeutic agents targeting neurological disorders and in the creation of complex peptides.[1][2][3] While its direct biological activity is not well-documented, its structural similarity to known neuroactive compounds suggests potential interactions with key neurotransmitter systems, most notably the GABAergic and glutamatergic pathways.

Potential Interaction with GABAB Receptors

The core structure of (R)-3-Amino-2-benzylpropanoic acid, a β-amino acid, bears resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity raises the possibility of its interaction with GABA receptors. Studies on analogous compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have demonstrated weak antagonistic activity at the GABAB receptor.[4][5]

Inferred Antagonistic Activity

Based on the data from structurally related molecules, it is hypothesized that (R)-3-Amino-2-benzylpropanoic acid could act as a competitive antagonist at the GABAB receptor. In this model, the compound would bind to the receptor's orthosteric site without initiating the downstream signaling cascade, thereby blocking the effects of the endogenous agonist, GABA.

Table 1: Pharmacological Data of a Structurally Related GABAB Receptor Antagonist

| Compound | Activity | pA2 Value |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Weak GABAB Antagonist | 3.5 |

Source: Abbenante, G., Hughes, R., and Prager, R. H. (1997). Potential GABAB receptor antagonists. IX.[4][5]

GABAB Receptor Signaling Pathway

The canonical signaling pathway for GABAB receptors involves their activation leading to the inhibition of adenylyl cyclase and the modulation of ion channels through G-protein coupling. An antagonist would prevent these downstream effects.

Potential as a Scaffold for NMDA Receptor Ligands

The versatility of the aminopropanoic acid backbone is further demonstrated by research into derivatives targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Studies on (R)-2-amino-3-triazolpropanoic acid derivatives have shown that this scaffold can be modified to produce agonists at the glycine binding site of the NMDA receptor, with some analogs displaying subtype-specific activity.[6][7]

While (R)-3-Amino-2-benzylpropanoic acid itself has not been identified as an NMDA receptor ligand, its core structure suggests it could serve as a starting point for the synthesis of novel NMDA receptor modulators.

Experimental Protocols for Pharmacological Characterization

To empirically determine the mechanism of action of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a series of established experimental protocols would be required.

Radioligand Binding Assays

This technique would be used to assess the affinity of the compound for various receptors, particularly GABAB and NMDA receptors.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate cell membranes containing the receptors of interest.

-

Incubation: Incubate the membrane preparation with a known radiolabeled ligand (e.g., [3H]GABA for GABAB receptors) and varying concentrations of (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

-

Separation: Separate bound from unbound radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 7. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-3-Amino-2-benzylpropanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral amino acid derivative of interest in pharmaceutical research and development. Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for the closely related free base, (R)-3-Amino-2-benzylpropanoic acid, and outlines the expected spectral differences. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes a workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted and reported data for related compounds.

Table 1: ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) for Hydrochloride Salt | Reported Chemical Shift (ppm) for Analogous Compounds | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | 7.1 - 7.3 | Multiplet |

| Methine (CH) | 3.0 - 3.3 | 2.8 - 3.1 | Multiplet |

| Methylene (CH₂) | 2.8 - 3.1 | 2.6 - 2.9 | Multiplet |

| Aminomethyl (CH₂NH₃⁺) | 3.2 - 3.5 | 3.0 - 3.3 | Multiplet |

| Carboxyl (COOH) | 10.0 - 12.0 | 10.0 - 12.0 | Broad Singlet |

| Ammonium (NH₃⁺) | 8.0 - 9.0 | - | Broad Singlet |

Table 2: ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) for Hydrochloride Salt | Reported Chemical Shift (ppm) for Analogous Compounds |

| Carbonyl (C=O) | 175 - 180 | 176 - 179 |

| Aromatic (C₆H₅) | 126 - 140 | 127 - 139 |

| Methine (CH) | 45 - 50 | 46 - 49 |

| Methylene (CH₂) | 35 - 40 | 36 - 39 |

| Aminomethyl (CH₂NH₃⁺) | 40 - 45 | 41 - 44 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-3-Amino-2-benzylpropanoic acid hydrochloride is expected to show characteristic absorptions for the carboxylic acid, ammonium, and aromatic groups.

Table 3: IR Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700-1730 |

| N-H stretch (Ammonium) | 2800-3200 (broad) |

| N-H bend (Ammonium) | 1500-1600 |

| C-H stretch (Aromatic) | 3000-3100 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-H stretch (Aliphatic) | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (R)-3-Amino-2-benzylpropanoic acid hydrochloride, the molecular weight is 215.68 g/mol . The mass spectrum would likely show the molecular ion of the free base after the loss of HCl.

Table 4: Mass Spectrometry Data

| Ion | m/z (expected) |

| [M+H]⁺ (free base) | 180.09 |

| [M]⁺ (free base) | 179.08 |

| Fragmentation ions | Various |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a deuterated equivalent, for referencing the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acids.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired information.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of (R)-3-Amino-2-benzylpropanoic acid hydrochloride and the experimental procedures for their determination. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the specific compound of interest.

Technical Guide: (R)-3-Amino-2-benzylpropanoic acid hydrochloride (CAS 1276055-51-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid derivative. This document collates available data on its physicochemical properties, synthesis, and potential applications in pharmaceutical research, with a focus on its role as a key building block for novel therapeutics.

Core Compound Properties

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a valuable intermediate in medicinal chemistry, particularly in the design of peptidomimetics and drugs targeting the central nervous system.[1] Its structure, featuring a benzyl group at the α-position and an amino group at the β-position, offers unique conformational constraints that can enhance the biological activity and metabolic stability of parent compounds.[2]

| Property | Value | Source |

| CAS Number | 1276055-51-6 | [3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][4] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% | [4] |

| Storage Conditions | 2-8 °C, cool and dry | [1][3] |

Synthesis

-

Asymmetric Mannich-type reactions: This involves the reaction of an enolate or its equivalent with an imine, where chirality is introduced through a chiral auxiliary or a chiral catalyst.

-

Enantioselective hydrogenation: The reduction of a corresponding unsaturated precursor using a chiral catalyst can yield the desired enantiomer.

-

Resolution of a racemic mixture: This can be achieved through enzymatic or chromatographic methods to separate the (R)- and (S)-enantiomers.

A general workflow for the synthesis and purification of a β-amino acid derivative is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. (R)-3-Amino-2-benzylpropanoic acid hydrochloride, CasNo.1276055-51-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 1276055-51-6 (R)-3-Amino-2-benzylpropanoic acid hydrochloride AKSci 5357AA [aksci.com]

- 5. (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL | 1010806-95-7 [sigmaaldrich.com]

Technical Guide: (R)-3-Amino-2-benzylpropanoic acid hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-3-Amino-2-benzylpropanoic acid hydrochloride, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical properties, a representative experimental protocol for its application in peptide synthesis, and a visual workflow of the synthetic process.

Core Compound Data

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral β-amino acid derivative. Its structural and chemical properties are fundamental to its reactivity and incorporation into larger molecules.

| Property | Value | Citation |

| Chemical Formula | C₁₀H₁₃NO₂·HCl | [1][2] |

| Molecular Weight | 215.68 g/mol | [1][2] |

Applications in Research and Development

(R)-3-Amino-2-benzylpropanoic acid hydrochloride serves as a crucial intermediate in various fields of chemical research:

-

Pharmaceutical Development: It is a key component in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1]

-

Peptide Synthesis: This compound is utilized in the creation of peptidomimetics and peptide-based drugs, contributing to the study of protein interactions and the development of new therapeutics.[1]

-

Biochemical Research: Researchers employ this molecule to investigate amino acid metabolism and its role in cellular functions, which can provide insights into metabolic diseases.[1]

Representative Experimental Protocol: Solid-Phase Synthesis of a Dipeptide

The following is a representative protocol for the incorporation of (R)-3-Amino-2-benzylpropanoic acid into a dipeptide using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methodologies for peptide synthesis.

Objective: To synthesize a dipeptide on a solid support, incorporating (R)-3-Amino-2-benzylpropanoic acid.

Materials:

-

Fmoc-protected Rink Amide resin

-

Fmoc-(R)-3-amino-2-benzylpropanoic acid

-

Fmoc-L-Alanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Deionized Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling (Fmoc-L-Alanine):

-

Dissolve Fmoc-L-Alanine, HBTU, and DIPEA in DMF.

-

Add the solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-(R)-3-amino-2-benzylpropanoic acid):

-

Dissolve Fmoc-(R)-3-amino-2-benzylpropanoic acid, HBTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude dipeptide from the filtrate using cold diethyl ether.

-

Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis of a dipeptide incorporating (R)-3-Amino-2-benzylpropanoic acid.

Caption: Solid-Phase Synthesis Workflow for a Dipeptide.

References

Technical Guide to the Solubility Profile of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for (R)-3-Amino-2-benzylpropanoic acid hydrochloride is limited. This guide provides a comprehensive framework of the experimental protocols and data presentation standards that should be employed to determine its complete solubility profile.

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative utilized as a key building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Understanding its solubility is a critical first step in preclinical development, influencing formulation strategies, bioavailability, and the design of in vitro assays. This document outlines the standard methodologies for determining the thermodynamic and kinetic solubility of an active pharmaceutical ingredient (API) such as this, providing a robust framework for its characterization.

Solubility Data Presentation

A comprehensive solubility profile requires assessing the compound's behavior in various aqueous and organic solvents under different conditions. The collected data should be organized systematically for clarity and comparative analysis.

Table 1: Hypothetical Solubility Profile of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | Neutral | 25 | Data to be determined | Thermodynamic |

| Purified Water | Neutral | 37 | Data to be determined | Thermodynamic |

| 0.1 N HCl | 1.2 | 37 | Data to be determined | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | Data to be determined | Thermodynamic |

| Phosphate Buffer (PBS) | 6.8 | 37 | Data to be determined | Thermodynamic |

| Phosphate Buffer (PBS) | 7.4 | 37 | Data to be determined | Thermodynamic |

| Ethanol | N/A | 25 | Data to be determined | Thermodynamic |

| Methanol | N/A | 25 | Data to be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data to be determined | Thermodynamic |

| Phosphate Buffer (PBS) | 7.4 | 37 | Data to be determined | Kinetic |

Experimental Protocols

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the undissolved solid phase.[2] The shake-flask method is the gold standard for this determination.[3]

Protocol:

-

Preparation: Add an excess amount of solid (R)-3-Amino-2-benzylpropanoic acid hydrochloride to a series of vials containing the selected solvent systems (as outlined in Table 1). The excess solid is crucial to ensure a saturated solution is achieved.[4]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[5] The system is considered at equilibrium when consecutive measurements of the solute concentration do not show significant variation.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PVDF filter).[6]

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant with the appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.[7] UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering excipients are present.[8][9]

-

Construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of the compound in the saturated supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution. It is a high-throughput method often used in early drug discovery to rank compounds.[10][11] The process typically starts with the compound dissolved in an organic solvent, usually DMSO.[6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-3-Amino-2-benzylpropanoic acid hydrochloride in 100% DMSO (e.g., 20 mM).[10]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO stock dilution to a larger volume of the desired aqueous buffer (e.g., PBS, pH 7.4). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.[6][12]

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[12]

-

Precipitation Measurement: Determine the point of precipitation. This can be done using several methods:

-

Turbidimetry/Nephelometry: Use a plate reader to measure the light scattering caused by the formation of solid particles (precipitate). The concentration at which turbidity significantly increases is the kinetic solubility.[13][14]

-

Direct UV/HPLC Analysis: After incubation, filter the plate to remove the precipitate. The concentration of the compound remaining in the filtrate is then measured by UV-Vis spectroscopy or HPLC.[7][12]

-

Visualizations

Caption: Thermodynamic Solubility Workflow.

Caption: Formulation Decision Tree Based on Solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

(R)-3-Amino-2-benzylpropanoic acid hydrochloride: A Comprehensive Technical Guide to its Stereochemistry and Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its stereochemical configuration is paramount to its biological activity and efficacy. This technical guide provides an in-depth analysis of the stereochemistry and chirality of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, including its physicochemical properties, synthesis, and methods for determining its enantiomeric purity. While specific experimental data for the hydrochloride salt is not widely published, this guide furnishes detailed experimental protocols that can be adapted by researchers for its comprehensive characterization.

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, a derivative of β-alanine, possesses a stereogenic center at the C2 position of the propanoic acid backbone. The "(R)" designation signifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the benzyl and amino groups is critical for its interaction with biological targets and its utility as a chiral synthon in drug development. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-3-amino-2-benzylpropanoic acid hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| CAS Number | 1276055-51-6 | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in water | [1] |

| Storage | 2-8 °C | [1] |

| Specific Optical Rotation | Not reported for the hydrochloride salt. | N/A |

Stereochemistry and Chirality

The core of (R)-3-Amino-2-benzylpropanoic acid's utility lies in its defined stereochemistry. The chiral center at the C2 position dictates the three-dimensional orientation of the functional groups, which is crucial for molecular recognition by enzymes and receptors.

The (R)-Configuration

The absolute configuration of the stereocenter is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C2) are ranked by atomic number:

-

-NH₂ (Amino group)

-

-COOH (Carboxylic acid group)

-

-CH₂-Ph (Benzyl group)

-

-H (Hydrogen)

When viewed with the lowest priority group (hydrogen) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (amino → carboxylic acid → benzyl) follows a clockwise direction, hence the (R) designation.

Importance of Enantiomeric Purity

In drug development, the use of a single enantiomer is often critical as the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. The (S)-enantiomer of 3-amino-2-benzylpropanoic acid could be inactive, have a different mode of action, or even be toxic. Therefore, the synthesis and characterization of the enantiomerically pure (R)-form are of utmost importance.

Synthesis of Enantiomerically Pure (R)-3-Amino-2-benzylpropanoic acid

The synthesis of enantiomerically pure β-amino acids like the target compound is a significant area of research. Asymmetric synthesis is a common approach to obtain the desired enantiomer with high purity.

Asymmetric Synthesis Approach

One established method for the asymmetric synthesis of 2-substituted-3-aminopropanoic acids involves the conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated carbonyl compound.[2] This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

dot

Caption: Asymmetric synthesis workflow for (R)-3-Amino-2-benzylpropanoic acid.

Experimental Protocols

Detailed experimental protocols are crucial for researchers working with this compound. The following sections provide methodologies for synthesis and stereochemical analysis.

Protocol for Asymmetric Synthesis

This protocol is a generalized procedure based on the conjugate addition approach.[2]

Materials:

-

(S)-N-Acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one (chiral auxiliary derivative)

-

Lithium dibenzylamide

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Formation of the Lithium Enolate: Dissolve the chiral N-acryloyl derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add a solution of lithium dibenzylamide in THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium β-amino enolate.

-

Alkylation: To the cold enolate solution, add benzyl bromide dropwise. Allow the reaction to stir at -78 °C for several hours and then warm slowly to room temperature overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection and Salt Formation: The resulting crude product is then deprotected. This typically involves acidic or basic hydrolysis to cleave the chiral auxiliary. Following purification (e.g., by chromatography), the free amino acid is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization to obtain the enantiomerically pure (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[3] Two primary approaches are direct and indirect separation.

dot

Caption: Workflow for determining enantiomeric excess by HPLC.

5.2.1. Direct Method using a Chiral Stationary Phase (CSP)

Materials:

-

(R)-3-Amino-2-benzylpropanoic acid hydrochloride sample

-

Racemic (R,S)-3-Amino-2-benzylpropanoic acid hydrochloride (for method development)

-

HPLC grade solvents (e.g., methanol, ethanol, acetonitrile, water)

-

Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)

-

Chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC™ T)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. For amino acids on a teicoplanin-based CSP, a common mobile phase consists of a mixture of an organic solvent (e.g., methanol or ethanol) and water with a small amount of an acidic or basic additive to control ionization. A typical starting point could be 80:20 (v/v) methanol:water with 0.1% trifluoroacetic acid.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

-

Inject the sample solution.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

-

Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

5.2.2. Indirect Method using a Chiral Derivatizing Agent (CDA)

Materials:

-

(R)-3-Amino-2-benzylpropanoic acid hydrochloride sample

-

Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)[3]

-

Sodium bicarbonate solution

-

Acetone

-

Hydrochloric acid

-

Standard C18 reversed-phase HPLC column

Procedure:

-

Derivatization:

-

Dissolve the amino acid sample in a sodium bicarbonate solution.

-

Add a solution of Marfey's reagent in acetone.

-

Incubate the mixture to allow the derivatization reaction to proceed.

-

Neutralize the reaction with hydrochloric acid.

-

Prepare the sample for HPLC analysis by diluting with the mobile phase.

-

-

HPLC Analysis:

-

Use a standard C18 column.

-

The mobile phase is typically a gradient of water and acetonitrile containing an acid modifier like trifluoroacetic acid.

-

The resulting diastereomers will have different retention times and can be separated on the achiral column.

-

Detect the diastereomers using a UV detector (e.g., at 340 nm for Marfey's reagent derivatives).

-

-

Data Analysis: Calculate the enantiomeric excess based on the peak areas of the two diastereomers, similar to the direct method.

Biological Relevance and Signaling Pathways

While (R)-3-Amino-2-benzylpropanoic acid hydrochloride is primarily utilized as a synthetic intermediate, its structural motifs are found in biologically active molecules. Derivatives of similar (R)-2-amino-propanoic acids have shown activity as N-methyl-D-aspartate (NMDA) receptor glycine site agonists.[4][5] The NMDA receptor is a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

dot

Caption: Potential signaling pathway for derivatives of (R)-3-Amino-2-benzylpropanoic acid.

The precise stereochemistry of these agonists is critical for their binding to the GluN1 subunit of the NMDA receptor. This suggests that molecules synthesized using (R)-3-Amino-2-benzylpropanoic acid as a chiral building block could be designed to modulate NMDA receptor activity, with potential therapeutic applications in neurological and psychiatric disorders.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

(R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, a chiral β-amino acid derivative, serves as a crucial building block in the synthesis of a variety of biologically active molecules. While direct quantitative data on the intrinsic biological activity of this compound is not extensively documented, its core structure is integral to the development of potent and selective modulators of key neurological targets. This technical guide provides an in-depth overview of the biological activities associated with molecules derived from this scaffold, with a particular focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA) transporter inhibitors. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, also known as (R)-β-homophenylalanine hydrochloride, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid backbone and chiral nature make it an attractive scaffold for the design of peptidomimetics and small molecule inhibitors with specific stereochemical requirements for target engagement. This compound is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1] The introduction of the (R)-3-Amino-2-benzylpropanoic acid moiety can confer improved metabolic stability and altered pharmacokinetic profiles to parent compounds.

Biological Activities of Derived Compounds

The primary biological significance of (R)-3-Amino-2-benzylpropanoic acid hydrochloride lies in its use as a precursor for compounds with notable activity at key central nervous system targets.

NMDA Receptor Antagonism

Derivatives of (R)-3-Amino-2-benzylpropanoic acid have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[1][2][3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.[2] Compounds that can selectively block the NMDA receptor are therefore of significant therapeutic interest. The benzyl group of the (R)-3-Amino-2-benzylpropanoic acid scaffold can be strategically modified to interact with specific binding sites on the NMDA receptor complex.

GABA Transporter Inhibition

The (R)-3-Amino-2-benzylpropanoic acid scaffold has also been incorporated into inhibitors of GABA transporters (GATs). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its reuptake from the synaptic cleft by GATs is a key mechanism for terminating inhibitory neurotransmission.[4][5][6][7] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological conditions characterized by neuronal hyperexcitability. Potent and selective inhibitors of GAT-1, a major GABA transporter subtype, have been developed, with some exhibiting IC50 values in the nanomolar range.[7]

Quantitative Data

| Compound Class/Name | Transporter Target | Activity (IC50) | Reference |

| NNC-711 | human GAT-1 | 0.04 µM | [7] |

| Tiagabine | human GAT-1 | 0.07 µM | [7] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | 5 µM | [8] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-2 | 21 µM | [8] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-1 | > 200 µM | [8] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | BGT-1 | 140 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds derived from the (R)-3-Amino-2-benzylpropanoic acid scaffold.

GABA Transporter Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of GABA transporters.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype (e.g., GAT-1).

Materials:

-

HEK293 cells stably expressing the human GAT-1 transporter.

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions).

-

[³H]-GABA (radiolabeled substrate).

-

Test compound stock solution.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Culture HEK293-hGAT-1 cells in DMEM supplemented with fetal bovine serum and appropriate antibiotics in 96-well plates until confluent.

-

Assay Preparation: On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

-

Compound Incubation: Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]-GABA to each well.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis of the concentration-response curve.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors).

-

Assay Buffer (e.g., Tris-HCl buffer).

-

Radioligand (e.g., [³H]-CGP 39653, a potent NMDA receptor antagonist).

-

Test compound stock solution.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of rat cortical membranes in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold Assay Buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Determine the IC50 value from the competition curve and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The biological effects of compounds derived from (R)-3-Amino-2-benzylpropanoic acid are mediated through their interaction with specific signaling pathways.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger a cascade of intracellular events. Antagonists derived from the (R)-3-Amino-2-benzylpropanoic acid scaffold would block this pathway.

Caption: NMDA Receptor Signaling Pathway and its inhibition.

GABA Transporter (GAT-1) Workflow

Inhibitors based on the (R)-3-Amino-2-benzylpropanoic acid scaffold block the reuptake of GABA, thereby increasing its concentration in the synaptic cleft and enhancing inhibitory neurotransmission.

Caption: Workflow of GABAergic synapse and GAT-1 inhibition.

Conclusion

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a valuable chiral building block in medicinal chemistry, providing a versatile scaffold for the development of potent and selective modulators of critical neurological targets. While the compound itself may not possess significant intrinsic biological activity, its derivatives have shown considerable promise as NMDA receptor antagonists and GABA transporter inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of molecules derived from this important chemical entity. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA transporter - Wikipedia [en.wikipedia.org]

- 6. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Amino-2-benzylpropanoic Acid Hydrochloride: A Technical Review of a Potent GABA B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid hydrochloride, also known in the pharmaceutical industry as Lesogaberan (AZD3355), is a potent and selective agonist of the GABA B receptor.[1][2] This technical guide provides a comprehensive review of the available literature on its chemical properties, synthesis, biological activity, and mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neurology and gastroenterology. The compound has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease (GERD) and non-alcoholic steatohepatitis (NASH).[3][4]

Physicochemical Properties

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [5] |

| Molecular Weight | 215.68 g/mol | [5] |

| CAS Number | 1276055-51-6 | [6] |

| Storage Conditions | 2-8 °C, Inert atmosphere | [5] |

Synthesis

A plausible synthetic route, based on the synthesis of similar β-amino acids, is outlined below. This should be considered a general workflow and would require optimization for specific application.

Biological Activity

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a potent and selective agonist for the GABA B receptor.[1][2] Its biological activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Species/System | Reference |

| EC₅₀ | 8.6 nM | Human recombinant GABA B receptors | [1][7] |

| Ki (GABA B) | 5.1 nM | Rat brain membranes ([³H]GABA displacement) | [1][7] |

| Ki (GABA A) | 1.4 µM | Rat brain membranes ([³H]GABA displacement) | [1][7] |

| Selectivity | ~600-fold for GABA B over GABA A | [8] |

These data demonstrate the high affinity and selectivity of (R)-3-Amino-2-benzylpropanoic acid for the GABA B receptor.

Mechanism of Action: GABA B Receptor Signaling

As a GABA B receptor agonist, (R)-3-Amino-2-benzylpropanoic acid hydrochloride mimics the action of the endogenous neurotransmitter γ-aminobutyric acid (GABA) at this receptor. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.

Upon agonist binding, the GABA B receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems.

The primary signaling pathways initiated by GABA B receptor activation include:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

Experimental Protocols

Detailed experimental protocols for (R)-3-Amino-2-benzylpropanoic acid hydrochloride are not widely published. However, based on standard methodologies for similar compounds, the following outlines a general approach for a GABA B receptor binding assay and a functional assay.

GABA B Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA B receptor using a radiolabeled ligand.

Materials:

-

Rat brain membranes (source of GABA B receptors)

-

[³H]GABA (radioligand)

-

Test compound: (R)-3-Amino-2-benzylpropanoic acid hydrochloride

-

Binding buffer (e.g., Tris-HCl buffer with divalent cations)

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a suspension of rat brain membranes in binding buffer.

-

In a series of tubes, add a fixed concentration of [³H]GABA.

-

To these tubes, add varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GABA).

-

Initiate the binding reaction by adding the membrane suspension to all tubes.

-

Incubate at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of the test compound, which can then be used to calculate the Ki (inhibition constant).

Functional Assay: [³⁵S]GTPγS Binding (General Protocol)

This assay measures the functional activation of G-proteins coupled to the GABA B receptor upon agonist binding.

Materials:

-

Cell membranes expressing GABA B receptors

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP

-

Test compound: (R)-3-Amino-2-benzylpropanoic acid hydrochloride

-

Assay buffer (e.g., HEPES buffer with MgCl₂ and NaCl)

Procedure:

-

Prepare a suspension of cell membranes in the assay buffer.

-

In a series of tubes, add GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding the membrane suspension and [³⁵S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC₅₀ and maximal stimulation (Emax) for the test compound.

Applications and Therapeutic Potential

(R)-3-Amino-2-benzylpropanoic acid hydrochloride has been primarily investigated for its potential in treating gastroesophageal reflux disease (GERD).[3] As a GABA B receptor agonist, it can reduce transient lower esophageal sphincter relaxations (TLESRs), a major mechanism underlying reflux.[8][9] More recently, its therapeutic potential has been explored for non-alcoholic steatohepatitis (NASH), where it has shown anti-inflammatory and anti-fibrotic effects in preclinical models.[4][10] Its applications also extend to being a valuable building block in peptide synthesis and biochemical research.[5]

Conclusion

(R)-3-Amino-2-benzylpropanoic acid hydrochloride (Lesogaberan) is a well-characterized, potent, and selective GABA B receptor agonist. Its high affinity for the GABA B receptor and its demonstrated efficacy in preclinical and clinical models for GERD highlight its therapeutic potential. The ongoing research into its utility for other conditions such as NASH underscores the continued interest in this compound. This technical guide provides a summary of the key data and methodologies relevant to researchers and drug development professionals working with this and related molecules. Further research is warranted to fully elucidate its therapeutic applications and to develop optimized synthetic and analytical protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lesogaberan - Wikipedia [en.wikipedia.org]

- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1276055-51-6|(R)-3-Amino-2-benzylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 9. Translational gastrointestinal pharmacology in the 21st century: 'the lesogaberan story' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its incorporation into peptide sequences can impart unique structural and functional properties, such as enhanced resistance to proteolytic degradation and the ability to form novel secondary structures.[2][3] These characteristics make it a compelling candidate for the development of therapeutic peptides with improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the incorporation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The unique structural features of (R)-3-Amino-2-benzylpropanoic acid lend themselves to a variety of applications in drug discovery and development:

-

Peptidomimetic Design: As a β-amino acid, it introduces an additional carbon into the peptide backbone, altering the conformational properties of the resulting peptide. This can lead to the design of peptides with novel receptor binding affinities and specificities.

-

Enhanced Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases, a critical attribute for improving the in vivo half-life of peptide-based drugs.[2][3]

-

Modulation of Secondary Structure: The incorporation of β-amino acids can induce the formation of unique helical and turn structures not accessible to natural α-peptides, opening new avenues for targeting protein-protein interactions.

-

Drug Delivery and Formulation: The physicochemical properties of peptides can be modified by the inclusion of this amino acid, potentially improving solubility and stability in pharmaceutical formulations.[1]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Preparation

The choice of resin depends on whether the C-terminus of the final peptide will be an acid or an amide.

-

For C-terminal peptide acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin is recommended.

-

For C-terminal peptide amides: Rink Amide resin is a suitable choice.

Protocol 1.1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Loading of the First Amino Acid (Fmoc-AA-OH)

This protocol describes the loading of the first standard Fmoc-protected α-amino acid onto the resin.

Protocol 2.1: Loading on Wang Resin

-

Dissolve 2-4 equivalents of the Fmoc-amino acid in a minimal amount of DMF.

-

Add 2-4 equivalents of a coupling reagent such as HBTU/HOBt or DIC.

-

Add 4-8 equivalents of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activation mixture to the swollen resin.

-